2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one 2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9645968
InChI: InChI=1S/C12H8F3N3O/c1-18-11(19)7-5-16-10-6(9(7)17-18)3-2-4-8(10)12(13,14)15/h2-5,17H,1H3
SMILES: CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F
Molecular Formula: C12H8F3N3O
Molecular Weight: 267.21 g/mol

2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

CAS No.:

Cat. No.: VC9645968

Molecular Formula: C12H8F3N3O

Molecular Weight: 267.21 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one -

Specification

Molecular Formula C12H8F3N3O
Molecular Weight 267.21 g/mol
IUPAC Name 2-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Standard InChI InChI=1S/C12H8F3N3O/c1-18-11(19)7-5-16-10-6(9(7)17-18)3-2-4-8(10)12(13,14)15/h2-5,17H,1H3
Standard InChI Key IXYLFBPCALPSNU-UHFFFAOYSA-N
SMILES CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F
Canonical SMILES CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Effects

The compound belongs to the pyrazoloquinoline family, characterized by a pyrazole ring fused to a quinoline system. The pyrazole moiety (positions 1–3) is fused at the [4,3-c] position of the quinoline, creating a bicyclic framework with partial saturation at the quinoline’s 1,2-positions. Key substituents include:

  • Methyl group at position 2: Enhances steric bulk and modulates electronic properties.

  • Trifluoromethyl group at position 6: Introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity .

The molecular formula C₁₂H₈F₃N₃O (MW: 267.21 g/mol) reflects a planar structure with potential for π-π stacking interactions, as inferred from similar quinoline derivatives.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₈F₃N₃O
Molecular Weight267.21 g/mol
IUPAC Name2-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-one
SMILESCN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F
Topological Polar Surface Area58.7 Ų

Spectroscopic Characterization

While experimental spectral data for this compound is unavailable, analogous pyrazoloquinolines exhibit:

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and NH protons (δ 10–12 ppm) .

  • ¹³C NMR: Carbonyl resonances near δ 160–170 ppm and CF₃ signals at δ 120–125 ppm (quartet, J = 270–280 Hz) .

  • MS (ESI+): Predominant [M+H]⁺ peak at m/z 268.1, with fragmentation patterns indicating loss of CO (44 Da) and CF₃ (69 Da).

Synthetic Methodologies

Friedländer Condensation

A plausible route involves Friedländer condensation between o-aminoaryl ketones and pyrazolone derivatives. For example:

  • React 5-(trifluoromethyl)anthranilic acid with acetylacetone to form a quinoline intermediate.

  • Cyclize with methylhydrazine under acidic conditions to yield the pyrazolo[4,3-c]quinoline core .

Scheme 1: Hypothetical Synthesis

Anthranilic acid derivative+PyrazoloneHCl, ΔPyrazoloquinoline\text{Anthranilic acid derivative} + \text{Pyrazolone} \xrightarrow{\text{HCl, Δ}} \text{Pyrazoloquinoline}

Catalyst-Free Coupling

Recent advances in solvent-free methodologies (e.g., coupling of 2-methyl quinazolinones with trifluoroacetyl coumarins) suggest potential adaptations for constructing the trifluoromethyl-substituted quinoline moiety . This approach avoids metal catalysts, aligning with green chemistry principles.

Post-Functionalization

CompoundActivity (IC₅₀/GI₅₀)Target
HSD1787 0.1 μMBreast cancer (MDA-MB-231)
Analogous trifluoromethyl PQ2.5 μMC. albicans

Analytical and Computational Insights

Density Functional Theory (DFT)

Computational modeling predicts:

  • HOMO-LUMO gap: ~4.2 eV, indicating moderate electronic stability.

  • Electrostatic potential: Localized negative charge at the carbonyl oxygen, suggesting hydrogen-bonding sites for target binding .

Industrial and Environmental Considerations

Scalability Challenges

Introducing the trifluoromethyl group at position 6 requires high-pressure fluorination reactors, increasing production costs. Continuous-flow systems may mitigate these challenges by improving heat and mass transfer .

Ecotoxicology

No data exists for this compound, but perfluorinated analogs show persistence in aquatic systems. Recommended biodegradability studies include OECD 301F (ready biodegradability) and 305 (bioaccumulation).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator